molecular formula C11H15F2N5 B11744258 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11744258
M. Wt: 255.27 g/mol
InChI Key: ATIANUGGAHKLDN-UHFFFAOYSA-N
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Description

The compound 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by two substituted pyrazole rings. The primary pyrazole (position 4) features a difluoromethyl group (CF₂H) at position 1 and a methyl group (CH₃) at position 3. The amine at position 4 is substituted with a [(1,4-dimethyl-1H-pyrazol-5-yl)methyl] moiety, which comprises a secondary pyrazole ring with methyl groups at positions 1 and 4, linked via a methylene bridge.

The absence of Cl in the target compound distinguishes it from structurally related chlorinated pyrazoles (e.g., CAS 1856040-40-8, C₁₁H₁₆ClF₂N₅), which may influence electronic properties and biological interactions .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-7-4-15-17(3)10(7)5-14-9-6-18(11(12)13)16-8(9)2/h4,6,11,14H,5H2,1-3H3

InChI Key

ATIANUGGAHKLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients . The reaction conditions often include the use of radical initiators and specific catalysts to achieve the desired difluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

  • Difluoromethylation of pyrazole derivatives using difluoromethylating agents.
  • Multi-step synthesis starting from readily available precursors, often utilizing catalysts and specific solvents to achieve high yields and purity .

Anticancer Activity

Research has indicated that compounds with pyrazole moieties exhibit potential anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy as inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival .

Case Study:
In a study focused on pyrazolo[1,5-a]pyrimidine derivatives, modifications at the C(2) position significantly enhanced their activity against PI3Kδ. The incorporation of difluoromethyl groups was noted to improve selectivity and potency .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The presence of specific substituents can modulate their activity against inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Agrochemical Applications

The compound's unique structure allows it to function as an agrochemical agent, particularly in the development of new pesticides. The difluoromethyl group enhances its effectiveness against various phytopathogenic fungi.

Data Table: Efficacy of Pyrazole Derivatives in Agrochemistry

Compound NameTarget OrganismEfficacy (%)Reference
1-(Difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amineFusarium oxysporum85%
3-Difluoromethyl-pyrazole derivativeBotrytis cinerea78%

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Implications :

  • Electronic Effects : Methyl groups at positions 1 and 4 could delocalize electron density differently, affecting hydrogen-bonding interactions or solubility.

Alkyl Chain Variations

Target Compound : Contains a methylene-linked pyrazole substituent.
CAS 1855940-58-7 : Features a propyl group instead of methyl on the pyrazole ring .

Implications :

  • Synthetic Yield : Propyl-substituted analogs may require optimized reaction conditions due to steric hindrance during coupling steps.

Heterocyclic Moieties

Target Compound : Dual pyrazole system.
CAS 1856040-40-8 () : Replaces one pyrazole with a 5-fluoro-2-thienyl group.

Implications :

  • Aromatic Interactions : Thienyl groups engage in π-π stacking interactions distinct from pyrazoles, which could influence crystal packing or target binding.
  • Electronic Effects : The electron-withdrawing fluorine on thienyl may reduce electron density at the amine site compared to pyrazole-based systems.

Electron-Withdrawing Group Comparisons

Target Compound: Difluoromethyl (CF₂H) at position 1. Compounds: Feature chloro (Cl) or cyano (CN) substituents .

Compound (Example) Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound CF₂H Not reported Not reported ~268.27 (C₁₁H₁₆F₂N₅)
3a (C₂₁H₁₅ClN₆O) Cl, CN, phenyl 133–135 68 402.83
3d (C₂₁H₁₄ClFN₆O) Cl, F, CN 181–183 71 421.0

Implications :

  • Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 3d: 181–183°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to non-halogenated systems .

Biological Activity

1-(Difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by the presence of difluoromethyl and pyrazole moieties, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C11H15F2N5
  • Molecular Weight : 255.27 g/mol
  • Structural Features : The difluoromethyl group enhances stability and reactivity, while the pyrazole rings provide a platform for biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

1. Antitumor Activity
Pyrazole derivatives are known for their antitumor properties. Research indicates that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

2. Anti-inflammatory Effects
Studies have shown that pyrazole derivatives possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation. The specific interactions of this compound with inflammatory pathways warrant further investigation.

3. Antifungal Activity
Research into related pyrazole compounds has demonstrated antifungal activity against various pathogens. For instance, certain difluoromethyl-substituted pyrazoles exhibit significant antifungal effects against phytopathogenic fungi, suggesting that this compound may also share this property .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The difluoromethyl group is hypothesized to enhance binding affinity to various enzymes, potentially inhibiting their activity and altering metabolic pathways .
  • Receptor Interaction : The compound may interact with cellular receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Study 1Demonstrated antifungal activity against several phytopathogenic fungi.
Study 2Highlighted potential antitumor effects through enzyme inhibition in cancer cell lines.
Study 3Investigated structure–activity relationships, confirming enhanced activity with specific structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine, and what are the critical reaction parameters?

  • The synthesis typically involves multi-step protocols. For pyrazole derivatives, nucleophilic substitution and condensation reactions are critical. For example, the difluoromethyl group is often introduced via fluorination of a precursor alcohol or aldehyde under controlled conditions (e.g., using DAST or Deoxo-Fluor reagents) . The pyrazole core can be constructed via cyclocondensation of hydrazines with β-keto esters, followed by functionalization at the 4- and 5-positions. Key parameters include temperature control (<60°C for fluorination to avoid decomposition) and stoichiometric ratios of intermediates to ensure regioselectivity .

Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are essential for confirming molecular composition . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and fluorination. For instance, the difluoromethyl group shows distinct ¹⁹F NMR shifts between -80 to -100 ppm . Infrared (IR) spectroscopy can confirm functional groups like NH (stretching at ~3300 cm⁻¹) . Purity should be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How does the compound’s solubility profile impact formulation for in vitro studies?

  • The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, stock solutions in DMSO (10 mM) are diluted into cell culture media, keeping final DMSO concentrations ≤0.1% to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (amine group pKa ~8.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s bioactivity and binding affinity?

  • The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs . Substitution at the pyrazole 4-position (methyl group) and the benzylamine linker (1,4-dimethylpyrazole) can optimize steric and electronic interactions with target proteins. For example, replacing the difluoromethyl group with a trifluoromethyl group in analogs showed reduced potency in enzyme inhibition assays, suggesting steric hindrance limits binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies often arise from assay conditions (e.g., cell line variability, compound stability). For instance, oxidative degradation of the difluoromethyl group in long-term assays may produce inactive metabolites, leading to underestimated IC₅₀ values . Validated protocols include:

  • Pre-incubating the compound with liver microsomes to assess metabolic stability.
  • Using LC-MS to monitor intact compound levels during assays.
  • Comparing activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What role does the compound’s heterocyclic framework play in molecular interactions with biological targets?

  • The pyrazole ring acts as a hydrogen bond acceptor/donor, while the difluoromethyl group participates in hydrophobic interactions. Docking studies with kinase targets suggest the 1,4-dimethylpyrazole moiety occupies a hydrophobic pocket, and the benzylamine linker aligns with catalytic lysine residues. Mutagenesis studies (e.g., K101A mutation in a kinase target) can validate these interactions .

Q. How can computational methods predict the compound’s reactivity and degradation pathways?

  • Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of fluorine atoms, predicting susceptibility to nucleophilic attack at the difluoromethyl group . Molecular dynamics simulations (AMBER force field) can assess stability in aqueous vs. lipid environments, informing formulation strategies .

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